Lipophilicity (logP) Differentiation: N,2-Dimethyl vs. N-Methylcyclohexanamine
The free base of N,2-dimethylcyclohexanamine exhibits a predicted ACD/LogP of 2.12, compared to 1.63 for the N-desmethyl analog N-methylcyclohexanamine . This represents a ΔlogP of +0.49, translating to an approximately 3.1-fold higher octanol-water partition coefficient for the 2-methyl-substituted compound.
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.12 (ACD/Labs Percepta predicted) |
| Comparator Or Baseline | N-methylcyclohexanamine: logP = 1.63 (ACD/Labs Percepta predicted) |
| Quantified Difference | ΔlogP = +0.49 (~3.1× higher partition coefficient) |
| Conditions | ACD/Labs Percepta Platform v14.00; neutral species prediction |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, protein binding, and extraction efficiency—critical parameters for compound selection in bioassays and medicinal chemistry programs.
